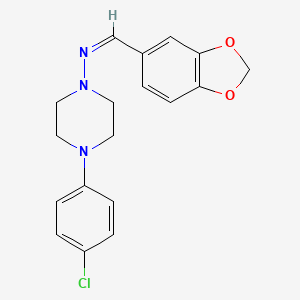
N-(1,3-benzodioxol-5-ylmethylene)-4-(4-chlorophenyl)-1-piperazinamine
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethylene)-4-(4-chlorophenyl)-1-piperazinamine, commonly known as BDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a piperazine derivative that has been extensively studied for its pharmacological properties and potential therapeutic uses.
Mecanismo De Acción
BDP exerts its pharmacological effects by binding to the serotonin transporter and inhibiting the reuptake of serotonin. This leads to an increase in serotonin levels in the brain, which can improve mood and reduce symptoms of depression and anxiety. BDP has also been found to have antioxidant and anti-inflammatory properties, which can protect neurons from damage caused by oxidative stress and inflammation.
Biochemical and Physiological Effects
BDP has been found to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, BDP has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and lungs. BDP has also been found to have anticonvulsant properties and can reduce seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BDP in lab experiments is its high potency and specificity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, BDP also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several potential future directions for research on BDP. One area of interest is the development of new BDP derivatives with improved pharmacological properties and reduced toxicity. Another area of interest is the development of new therapeutic applications for BDP, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective and anti-inflammatory effects of BDP.
Aplicaciones Científicas De Investigación
BDP has been extensively studied for its potential therapeutic uses, particularly in the field of neuroscience. Research studies have shown that BDP has significant neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation. BDP has also been found to have potential applications in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
(Z)-1-(1,3-benzodioxol-5-yl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-15-2-4-16(5-3-15)21-7-9-22(10-8-21)20-12-14-1-6-17-18(11-14)24-13-23-17/h1-6,11-12H,7-10,13H2/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNFKHMOTOXEBB-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C\C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-3-[1-cyano-2-(3,4-diethoxyphenyl)vinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B3887720.png)
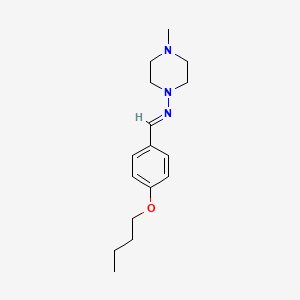
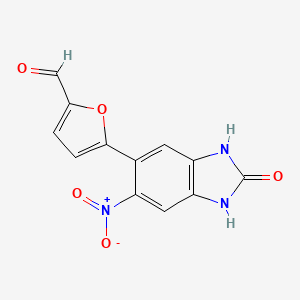
![N'-[1-(4-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3887732.png)

![N'-[1-(4-bromophenyl)ethylidene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3887742.png)
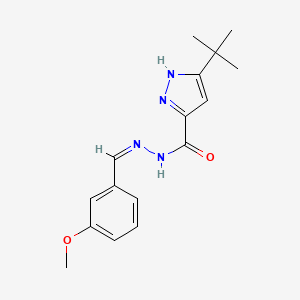
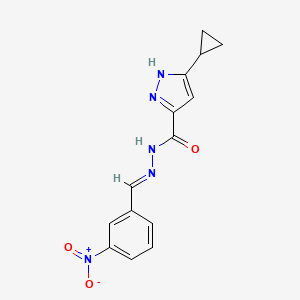
![4-benzyl-N-[1-(4-chlorophenyl)ethylidene]-1-piperazinamine](/img/structure/B3887808.png)
![5-amino-3-[1-cyano-2-(3,4,5-trimethoxyphenyl)vinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B3887815.png)
![1-{[(4-benzyl-1-piperazinyl)imino]methyl}-2-naphthol](/img/structure/B3887819.png)
![3-(1-adamantyl)-N'-[1-(4-aminophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887826.png)
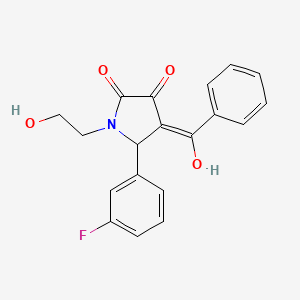
![ethyl 4-{5-[(hydroxyimino)methyl]-2-furyl}benzoate](/img/structure/B3887832.png)